

Fura Red AM: A Comparative Guide for Red Calcium Indicators

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Compound of Interest

Compound Name: Fura Red AM

Cat. No.: B15139589

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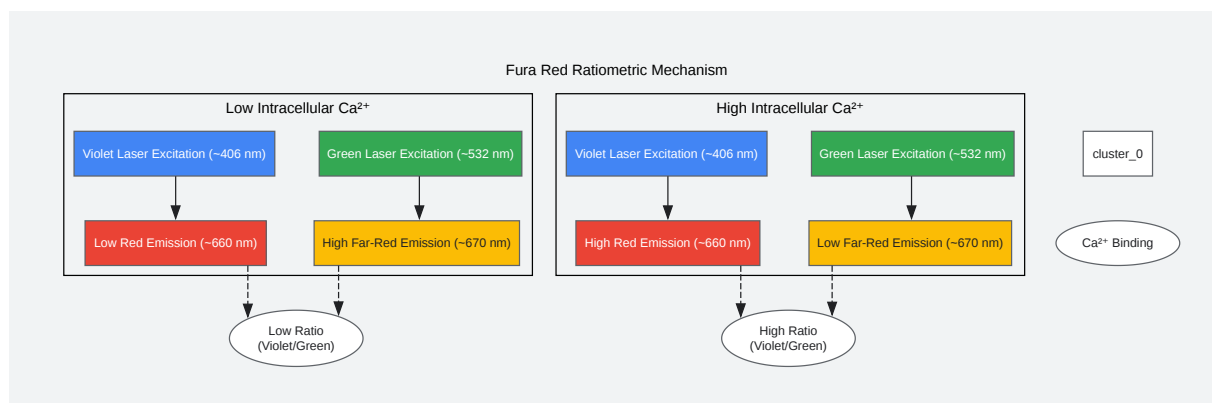
In the dynamic field of cellular biology and drug discovery, the precise measurement of intracellular calcium (Ca^{2+}) concentration is paramount to understanding a vast array of physiological processes. Fluorescent indicators remain a cornerstone for these investigations, and among them, red-shifted dyes have garnered significant interest due to their advantages in multiplexing and reduced cellular autofluorescence. This guide provides a comprehensive comparison of **Fura Red AM**, a ratiometric red calcium indicator, with other commonly used red calcium dyes, supported by experimental data and detailed protocols.

The Ratiometric Advantage of Fura Red AM

Fura Red is a visible light-excitable analog of the well-known UV-excitable ratiometric Ca^{2+} indicator, Fura-2.^[1] Its primary advantage lies in its ratiometric nature, which allows for a more accurate and stable measurement of intracellular calcium concentrations.^{[2][3]} Unlike single-wavelength dyes that exhibit a change in fluorescence intensity upon Ca^{2+} binding, ratiometric dyes display a shift in their excitation or emission spectra. This allows for the calculation of a ratio of fluorescence intensities at two different wavelengths, which effectively cancels out variations in dye concentration, cell thickness, photobleaching, and uneven dye loading.^{[2][3]} This intrinsic self-calibration provides more robust and reproducible data.

Upon binding to Ca^{2+} , Fura Red exhibits a unique spectral shift. When excited with a violet laser (around 406 nm), its fluorescence emission in the red spectrum (around 660 nm) increases. Conversely, when excited with a green laser (around 532 nm), its emission in the far-red spectrum (around 670 nm) decreases.^[4] This dual-wavelength excitation and

corresponding inverse change in emission provide a reliable ratiometric signal for quantifying calcium levels.



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Fura Red's ratiometric response to calcium binding.

Comparative Analysis of Red Calcium Dyes

To provide an objective comparison, the following table summarizes the key photophysical and chemical properties of **Fura Red AM** and other popular red calcium indicators.

Property	Fura Red AM	Rhod-2 AM	Calbryte 590 AM	X-Rhod-1 AM	Asante Calcium Red AM
Excitation (Ex) max (nm)	~435/471 (Ca ²⁺ -free/bound) [5]	~553 (Ca ²⁺ -bound)[6]	~574[7]	~578 (Ca ²⁺ -bound)	~537/542 (Ca ²⁺ -free/bound) [1][8]
Emission (Em) max (nm)	~652[4]	~577[6]	~588[7]	~600 (Ca ²⁺ -bound)	~654[1][8]
Dissociation Constant (Kd) for Ca ²⁺	140 - 400 nM	~570 nM - 1 μM[6][9]	~561 nM[7]	~700 nM	~400 - 490 nM[10]
Molar Extinction Coefficient (ε) (M ⁻¹ cm ⁻¹)	Not explicitly found	Not explicitly found	~78,000[7]	Not explicitly found	~55,000 (Ca ²⁺ -free) / ~47,800 (Ca ²⁺ -bound) [1][8]
Quantum Yield (Φ)	Not explicitly found	~0.1[6]	~0.62[7]	Not explicitly found	~0.0017 (Ca ²⁺ -free) / ~0.06 (Ca ²⁺ -bound)[1]
Ratiometric	Yes	No	No	No	Can be used ratiometrically [10]
Cellular Localization	Cytosolic	Primarily mitochondrial [11]	Primarily cytosolic[12]	Primarily mitochondrial	Cytosolic
Signal-to-Noise Ratio	Good	Moderate	High[13]	Moderate	Good
Photostability	Moderate	Good	High	Good	Moderate

Disclaimer: The exact spectral properties and performance of fluorescent dyes can vary depending on the experimental conditions, including solvent, pH, and temperature. The values presented here are compiled from various sources and should be used as a guide.

Key Advantages of Fura Red AM

While newer red calcium dyes may offer improvements in brightness or photostability, **Fura Red AM** maintains several key advantages:

- **Ratiometric Measurement:** As highlighted earlier, this is the most significant advantage of **Fura Red AM**, leading to more reliable and quantifiable data.[\[2\]](#)[\[3\]](#)
- **Visible Light Excitation:** Fura Red is excitable by common laser lines in the visible spectrum (e.g., 405 nm and 488 nm), which are less phototoxic to cells compared to the UV excitation required for dyes like Fura-2.[\[5\]](#)
- **Multiplexing Capability:** Its red emission allows for easy multiplexing with green fluorescent probes, such as GFP-tagged proteins, without significant spectral overlap.[\[14\]](#)
- **Cytosolic Localization:** **Fura Red AM** tends to localize in the cytosol, providing a more accurate representation of global intracellular calcium changes, whereas dyes like Rhod-2 and X-Rhod-1 often accumulate in the mitochondria.[\[11\]](#)

Experimental Protocol: Intracellular Calcium Measurement with Fura Red AM

This section provides a general protocol for loading **Fura Red AM** into adherent cells and measuring intracellular calcium changes using a fluorescence microscope.

Materials:

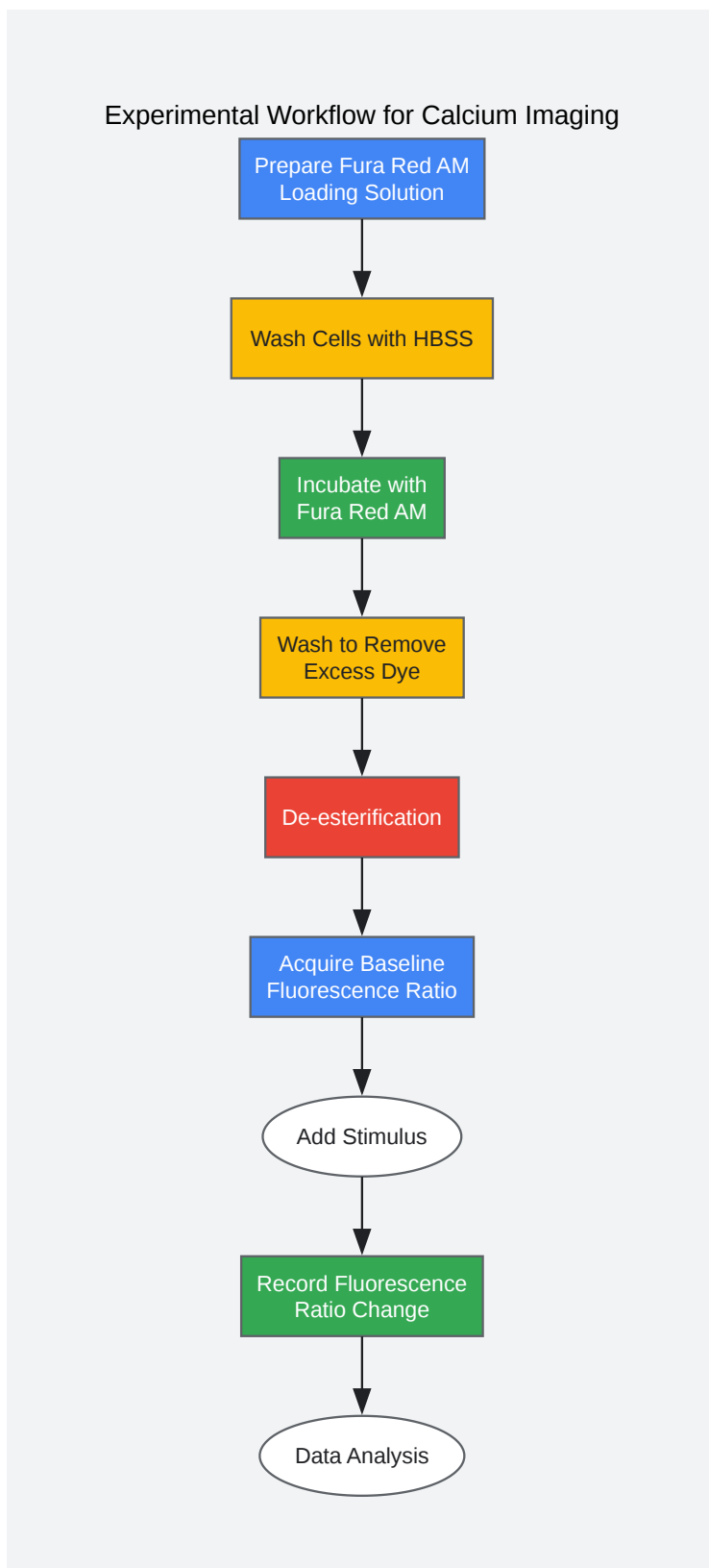
- **Fura Red AM** (Acetoxymethyl ester)
- Anhydrous DMSO
- Pluronic F-127

- Hanks' Balanced Salt Solution (HBSS) with Ca^{2+} and Mg^{2+}
- Hanks' Balanced Salt Solution (HBSS) without Ca^{2+} and Mg^{2+}
- Probenecid (optional, to prevent dye leakage)
- Ionomycin (positive control)
- EGTA (negative control)

Protocol:

- Prepare Stock Solutions:
 - Prepare a 1-5 mM stock solution of **Fura Red AM** in anhydrous DMSO.
 - Prepare a 20% (w/v) stock solution of Pluronic F-127 in anhydrous DMSO.
 - (Optional) Prepare a 250 mM stock solution of Probenecid in 1 M NaOH.
- Cell Preparation:
 - Plate cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency.
- Dye Loading:
 - Prepare a loading buffer by diluting the **Fura Red AM** stock solution and Pluronic F-127 stock solution in HBSS with Ca^{2+} and Mg^{2+} to a final concentration of 1-5 μM **Fura Red AM** and 0.02-0.04% Pluronic F-127.
 - (Optional) Add Probenecid to the loading buffer at a final concentration of 1-2.5 mM.
 - Remove the culture medium from the cells and wash once with HBSS with Ca^{2+} and Mg^{2+} .
 - Add the loading buffer to the cells and incubate for 30-60 minutes at 37°C in the dark.
- Wash and De-esterification:

- Remove the loading buffer and wash the cells 2-3 times with HBSS with Ca^{2+} and Mg^{2+} to remove any extracellular dye.
- Add fresh HBSS with Ca^{2+} and Mg^{2+} (with optional Probenecid) and incubate for an additional 30 minutes at room temperature to allow for complete de-esterification of the AM ester by intracellular esterases.
- Imaging:
 - Mount the dish or coverslip on a fluorescence microscope equipped with appropriate excitation sources and emission filters for Fura Red (e.g., 405 nm and 488 nm excitation, and emission filters for ~660 nm and ~670 nm).
 - Acquire a baseline fluorescence ratio for a few minutes.
 - Add your experimental stimulus and record the change in the fluorescence ratio over time.
 - At the end of the experiment, you can add ionomycin (a calcium ionophore) to determine the maximum fluorescence ratio (R_{max}) and then add EGTA (a calcium chelator) to determine the minimum fluorescence ratio (R_{min}) for calibration purposes.



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A typical workflow for intracellular calcium imaging.

Conclusion

Fura Red AM remains a valuable tool for researchers studying intracellular calcium signaling. Its key advantage of ratiometric measurement provides a level of accuracy and reliability that is crucial for quantitative studies. While newer red calcium dyes may offer superior brightness and photostability, the trade-off is often the loss of this ratiometric capability. For experiments requiring precise quantification of calcium dynamics, especially in multiplexing scenarios with green fluorescent probes, **Fura Red AM** presents a robust and well-characterized option. The choice of a calcium indicator will ultimately depend on the specific requirements of the experiment, including the desired sensitivity, temporal resolution, and the need for ratiometric measurements.

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